N-Hydroxybenzimidoyl chloride

Description

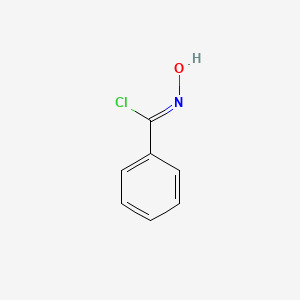

Structure

3D Structure

Properties

IUPAC Name |

(Z)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Hydroxybenzimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Hydroxybenzimidoyl Chloride, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. It is designed to equip researchers and professionals with the critical knowledge required for its effective and safe utilization.

Section 1: Core Identity and Physicochemical Properties

N-Hydroxybenzimidoyl Chloride, identified by the CAS Number 698-16-8 , is a cornerstone building block in synthetic organic chemistry.[1][2][3][4] Its utility stems from its unique structural features, which allow for a diverse range of chemical transformations.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| CAS Number | 698-16-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆ClNO | [1][2][3] |

| Molecular Weight | 155.58 g/mol | [1][3][4] |

| Appearance | Colorless crystals | [2][5] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | 275.8 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water, soluble in alcohol | [2] |

| Storage | 2-8°C, sealed, away from moisture | [2][3][4] |

Chemical Structure:

The structure of N-Hydroxybenzimidoyl Chloride is characterized by a benzimidoyl chloride core with a hydroxyl group attached to the nitrogen atom. This arrangement is pivotal to its reactivity.

Caption: Chemical structure of N-Hydroxybenzimidoyl Chloride.

Section 2: Synthesis and Mechanistic Insights

The synthesis of N-Hydroxybenzimidoyl Chloride is a critical aspect of its utility. Understanding the underlying mechanisms allows for optimization and adaptation of synthetic protocols.

Common Synthetic Routes:

Two primary methods are prevalent for the synthesis of N-Hydroxybenzimidoyl Chloride:

-

Chlorination of Benzaldehyde Oxime with Gaseous Chlorine: This classic method involves the direct chlorination of benzaldehyde oxime.[2] The reaction is typically performed at low temperatures to control exothermicity and improve selectivity. The choice of a non-polar solvent like chloroform is crucial to facilitate the reaction and subsequent purification.[2]

-

Reaction of Benzaldehyde Oxime with N-Chlorosuccinimide (NCS): This is a widely adopted and often preferred method due to the ease of handling of NCS compared to gaseous chlorine.[5] The reaction proceeds efficiently in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The causality behind using DMF lies in its ability to dissolve both the starting material and the reagent, creating a homogeneous reaction environment that promotes a high yield of the desired product.[5]

Detailed Experimental Protocol (NCS Method):

This protocol is adapted from established literature procedures and is designed for high-yield synthesis.[5]

Materials:

-

(E)-Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

10% aqueous Lithium Chloride

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve (E)-benzaldehyde oxime (1 equivalent) in DMF in a round-bottom flask.[5]

-

To this solution, add NCS (1 equivalent) portion-wise at room temperature. The reaction is exothermic, and an ice bath may be necessary to maintain the temperature.[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.[5]

-

Combine the organic layers and wash sequentially with water, 10% aqueous lithium chloride, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Z)-N-hydroxybenzenecarbamoyl chloride as a light yellow solid.[5]

Self-Validating System: The success of this protocol can be validated at several stages. The color change upon addition of NCS indicates the initiation of the reaction.[5] Work-up with aqueous washes is critical for removing DMF and unreacted reagents. The final product purity can be readily assessed by standard analytical techniques such as NMR and LC-MS.[5]

Section 3: Chemical Reactivity and Applications in Drug Development

The synthetic value of N-Hydroxybenzimidoyl Chloride lies in its ability to serve as a precursor to highly reactive intermediates, particularly nitrile oxides.

Generation of Nitrile Oxides:

Dehydrohalogenation of N-Hydroxybenzimidoyl Chloride, typically with a base, generates the corresponding benzonitrile oxide.[6] This intermediate is a powerful 1,3-dipole.

Sources

- 1. 698-16-8 | N-Hydroxybenzimidoyl chloride - Moldb [moldb.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 698-16-8|N-Hydroxybenzimidoyl chloride|BLD Pharm [bldpharm.com]

- 5. N-Hydroxybenzenecarboximidoyl chloride | 698-16-8 [chemicalbook.com]

- 6. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]

N-Hydroxybenzimidoyl chloride mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of N-Hydroxybenzimidoyl Chloride

Abstract

N-Hydroxybenzimidoyl chloride, a cornerstone of modern heterocyclic synthesis, serves as a pivotal and stable precursor to highly reactive nitrile oxides. Understanding the intricacies of its formation is paramount for researchers engaged in drug discovery and materials science, where the 1,3-dipolar cycloaddition reactions of nitrile oxides are frequently employed to construct isoxazole and isoxazoline scaffolds. This guide provides a comprehensive examination of the core mechanistic principles governing the synthesis of N-Hydroxybenzimidoyl chloride, primarily through the chlorination of benzaldoxime. We will dissect the roles of various chlorinating systems, explain the causality behind experimental choices, and provide validated protocols to ensure reproducible and efficient synthesis.

Introduction: The Gateway to Nitrile Oxides

N-Hydroxybenzimidoyl chlorides (also known as benzohydroximoyl chlorides) are a class of organic compounds characterized by a specific functional group where a chlorine atom and a hydroxyl group are attached to a carbon-nitrogen double bond. Their synthetic utility is overwhelmingly derived from their role as stable, isolable precursors for nitrile oxides, which are potent 1,3-dipoles.[1][2] Upon treatment with a mild base, N-Hydroxybenzimidoyl chloride undergoes dehydrochlorination to generate the transient benzonitrile oxide in situ.

This reactivity is the gateway to one of the most powerful reactions in synthetic chemistry: the 1,3-dipolar cycloaddition.[3][4] Nitrile oxides readily react with various dipolarophiles (e.g., alkenes and alkynes) to yield five-membered heterocycles like isoxazolines and isoxazoles, respectively.[3][5][6][7] These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Therefore, a robust and mechanistically sound understanding of N-Hydroxybenzimidoyl chloride synthesis is a fundamental prerequisite for its effective application.

This guide will focus on the most prevalent and mechanistically insightful pathway: the direct chlorination of benzaldoxime.

Caption: Overall synthetic utility of N-Hydroxybenzimidoyl chloride.

The Core Mechanism: Electrophilic Chlorination of Benzaldoxime

The formation of N-Hydroxybenzimidoyl chloride from benzaldoxime is fundamentally an electrophilic substitution reaction where a hydrogen atom on the sp²-hybridized carbon of the oxime is replaced by a chlorine atom. The reaction proceeds via the attack of an electrophilic chlorine species ("Cl+") on the electron-rich C=N double bond of the oxime.

The Role of the Chlorinating Agent

The choice of chlorinating agent is the most critical experimental variable, dictating the reaction's mildness, efficiency, and compatibility with other functional groups. While numerous reagents exist, they all function to deliver an electrophilic chlorine atom to the benzaldoxime substrate.

Caption: Chlorinating agents generate an active electrophilic species.

Mechanistic Steps (N-Chlorosuccinimide Example)

N-Chlorosuccinimide (NCS) is a widely used reagent due to its mild nature, ease of handling, and high yields.[8] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Activation/Electrophilic Attack: The lone pair on the oxime nitrogen attacks the electrophilic chlorine atom of NCS. This forms a positively charged intermediate and the succinimide anion.

-

Proton Transfer: The succinimide anion acts as a base, abstracting the proton from the hydroxyl group.

-

Chloride Rebound & Elimination: The chloride ion, now dissociated, attacks the carbon of the C=N bond, leading to the final product and regenerating the succinimide. An alternative view involves the formation of an intermediate that subsequently eliminates HCl, which is neutralized by a base or the solvent.

Caption: Simplified mechanism using N-Chlorosuccinimide (NCS).

Comparative Analysis of Chlorinating Systems

The optimal choice of reagent depends on the substrate, desired scale, and laboratory safety considerations.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | DMF, Room Temp | Mild, high yields, easy to handle solid.[8] | Stoichiometric byproduct (succinimide). |

| Oxone® / HCl (or other Cl⁻ source) | Solvent-free or in DMF | Inexpensive, powerful oxidant, generates Cl₂ in situ.[5][9] | Can be highly exothermic, requires careful control. |

| Nitrosyl Chloride (NOCl) | Inert solvent, low temp | Highly reactive gas.[10] | Toxic, difficult to handle, often generated in situ.[11] |

| Thionyl Chloride (SOCl₂) | CCl₄ or other inert solvent, reflux | Inexpensive, powerful chlorinating agent.[5] | Harsh, generates HCl and SO₂ gas, can lead to side reactions. |

Field-Proven Experimental Protocol

This protocol is a self-validating system for the synthesis of N-Hydroxybenzimidoyl chloride using N-Chlorosuccinimide, adapted from established literature procedures.[8]

Materials and Equipment

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃, and finally with brine. This removes residual DMF and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Validation

-

Expected Outcome: A white to pale yellow solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.

Caption: Experimental workflow for the synthesis of N-Hydroxybenzimidoyl chloride.

Conclusion

The synthesis of N-Hydroxybenzimidoyl chloride via the chlorination of benzaldoxime is a robust and versatile transformation critical to modern organic chemistry. The mechanism, rooted in the principles of electrophilic attack on the oxime functional group, can be finely tuned through the judicious selection of the chlorinating agent. While reagents like NCS offer mildness and predictability, systems like Oxone®/HCl provide a cost-effective and powerful alternative. By understanding the underlying causality of these reagent choices and adhering to validated experimental protocols, researchers can reliably access this key intermediate, thereby unlocking the vast synthetic potential of nitrile oxide cycloadditions for the development of novel molecules in medicine and materials science.

References

- 3-Chloro-N-hydroxybenzimidoyl Chloride | - Benchchem. Benchchem.

- US3129260A - Preparation of a benzaldoxime - Google Patents. Google Patents.

- Nitrosyl chloride - Sciencemadness Wiki. Sciencemadness Wiki.

- ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES - LOCKSS. LOCKSS.

- Benzaldehyde oxime - Wikipedia. Wikipedia.

- A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

- Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4) - ResearchGate. ResearchGate.

- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. MDPI.

- Nitrosyl chloride - Wikipedia. Wikipedia.

- 1,3-dipolar cycloaddition - Wikipedia. Wikipedia.

- Solved The formation of a variety of compounds called | Chegg.com. Chegg.com.

- cycloadditions with nitrile oxides - YouTube. YouTube.

- 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. Chem-Station.

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. chegg.com [chegg.com]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrosyl chloride - Wikipedia [en.wikipedia.org]

- 11. Nitrosyl chloride - Sciencemadness Wiki [sciencemadness.org]

N-Hydroxybenzimidoyl chloride spectroscopic data (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization of -Hydroxybenzimidoyl Chloride

Executive Summary

Benzonitrile OxideAccurate spectroscopic identification of this compound is challenging due to its thermal instability and tendency to dimerize to furoxan or hydrolyze to benzohydroxamic acid. This guide provides a validated spectroscopic atlas to ensure researchers can distinguish the pure imidoyl chloride from its degradation products.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | |

| Common Names | Benzohydroximoyl chloride; |

| CAS Number | 698-16-8 |

| Molecular Formula | |

| Molecular Weight | 155.58 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 48–52 °C (Decomposes if heated rapidly) |

| Solubility | Soluble in |

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Insight: The choice of solvent is critical. DMSO-

H NMR Data (500 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 12.42 | Singlet (s) | 1H | =N-OH | Diagnostic peak. Disappearance indicates deprotonation to nitrile oxide. |

| 7.73 – 7.87 | Multiplet (m) | 2H | Ar-H ( | Deshielded by the imidoyl group. |

| 7.30 – 7.64 | Multiplet (m) | 3H | Ar-H ( | Overlapping aromatic region. |

C NMR Data (125 MHz, DMSO-

)

| Shift ( | Assignment | Structural Note |

| 133.0 – 138.0 | C(Cl)=N | The Imidoyl Carbon. The most critical signal for verification. It is an |

| 131.5 | Ar-C ( | Quaternary aromatic carbon attached to the imidoyl group. |

| 128.0 – 130.5 | Ar-C | Remaining aromatic carbons ( |

B. Infrared (IR) Spectroscopy

Operational Insight: IR is the fastest method to assess purity. The presence of a strong

| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |

| 3200 – 3500 | Broad, Med | Characteristic H-bonded oxime hydroxyl group. | |

| 1600 – 1620 | Sharp, Med | Imidoyl C=N stretch. Often overlaps with aromatic C=C but is distinct in intensity. | |

| 1440 – 1500 | Sharp | Aromatic ring skeletal vibrations. | |

| 900 – 1000 | Medium | Oxime N-O stretch. | |

| 690 – 750 | Strong | C-Cl stretch. Often obscured by aromatic out-of-plane bending. |

C. Mass Spectrometry (MS)

Operational Insight: The Chlorine atom provides a definitive isotopic signature. Any mass spectrum of this compound must show the characteristic 3:1 ratio for M+ and M+2 peaks.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).

-

Molecular Ion:

155 (

Fragmentation Pattern (EI-MS)

- 155/157 (M+): Molecular ion.

-

119/120 ([M-HCl]

-

103 ([Ph-CN]

-

77 ([C

-

51 ([C

Mechanistic Context & Visualization[1][7][8][9][10][11][12]

The utility of

Reaction Pathway Diagram

Caption: Pathway from Benzaldoxime to Isoxazole via the Imidoyl Chloride intermediate. Note the divergence to Dimerization if no dipolarophile is present.

Experimental Protocol: Synthesis & Handling

Synthesis (Standard NCS Method)

-

Dissolution: Dissolve (E)-benzaldoxime (1.0 eq) in DMF (0.5 M concentration).

-

Chlorination: Add

-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.-

Note: The reaction is exothermic. Monitor internal temperature.

-

Visual Cue: The solution often turns transiently yellow before returning to colorless.

-

-

Quenching: Pour mixture into ice-water (

volume). -

Isolation: Extract with diethyl ether. Wash organic phase with water (to remove DMF) and brine.

-

Drying: Dry over

and concentrate in vacuo. -

Purification: Recrystallization from Hexane/Chloroform is preferred over column chromatography, which can cause degradation on silica gel.

Handling Precautions

-

Skin Irritant: Imidoyl chlorides are potent skin sensitizers and lachrymators. Handle in a fume hood.

-

Stability: Store at 2–8 °C. At room temperature, slow elimination of HCl can occur, generating the nitrile oxide which then dimerizes.

References

-

Liu, K. C., et al. (1980). "Synthesis of 2-isoxazolines via 1,3-dipolar cycloaddition." Journal of Organic Chemistry, 45(19), 3916–3918.

-

ChemicalBook. (2025). "N-Hydroxybenzenecarboximidoyl chloride Properties and Spectra." ChemicalBook CAS Database.

-

National Institute of Standards and Technology (NIST). (2023). "Mass Spectral Library: Benzohydroximoyl chloride." NIST Chemistry WebBook.[1]

-

BenchChem. (2024). "N-Hydroxybenzimidoyl Chloride Product Guide." BenchChem.

Technical Whitepaper: Operational Safety and Synthetic Utility of N-Hydroxybenzimidoyl Chloride

Executive Summary

N-Hydroxybenzimidoyl chloride (Benzohydroximoyl chloride) is a critical synthetic intermediate used primarily as a precursor for the in situ generation of benzonitrile oxide. This 1,3-dipole is a cornerstone in the synthesis of isoxazoles and isoxazolines via [3+2] cycloaddition (Click Chemistry).

While often categorized generically as an irritant, its operational hazard profile is complex due to its thermal instability and the evolution of hydrogen chloride (HCl) gas during activation. This guide provides a self-validating workflow for researchers, prioritizing the N-Chlorosuccinimide (NCS) route over traditional chlorine gas methods to minimize engineering controls requirements and maximize safety.

Chemical Profile & Critical Hazards

Identity & Physical Data

| Parameter | Data |

| Chemical Name | N-Hydroxybenzimidoyl chloride |

| Synonyms | Benzohydroximoyl chloride; |

| CAS Number | 698-16-8 |

| Molecular Formula | |

| Molecular Weight | 155.58 g/mol |

| Appearance | Colorless to light yellow crystals |

| Melting Point | 48–52 °C (Decomposes if heated rapidly) |

| Solubility | Soluble in organic solvents ( |

Hazard Classification (GHS)

-

Skin Irritation (Category 2): Causes skin irritation (H315).[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

-

STOT-SE (Category 3): May cause respiratory irritation (H335).

-

Decomposition Hazard: Thermal decomposition releases toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (

).

The "Hidden" Hazard: Dimerization

The primary safety risk is not the chloride itself, but its activated form. Upon treatment with base, it forms Benzonitrile Oxide . If not trapped immediately by a dipolarophile (alkyne/alkene), this intermediate rapidly dimerizes to Diphenylfuroxan .

-

Risk: This dimerization is exothermic.

-

Control: Always maintain a high concentration of the dipolarophile relative to the precursor to ensure the cycloaddition pathway dominates over dimerization.

Mechanistic Pathway

The utility of N-Hydroxybenzimidoyl chloride lies in its ability to release a 1,3-dipole under mild basic conditions.

Figure 1: Activation pathway. The precursor requires base-mediated dehydrohalogenation to generate the reactive dipole.

Operational Protocol: Synthesis & Utilization

Objective: Safe generation of N-Hydroxybenzimidoyl chloride from benzaldoxime using NCS (avoiding

Reagents & Setup

-

Precursor: Benzaldoxime

-

Solvent: Dimethylformamide (DMF) - Note: DMF promotes the reaction but requires aqueous workup.

-

Base (for Step 2): Triethylamine (

)

Step-by-Step Workflow

Step 1: Chlorination (Preparation of the Chloride)

-

Dissolution: Dissolve benzaldoxime (1.0 equiv) in DMF (0.5 M concentration) in a round-bottom flask.

-

Activation: Add NCS (1.1 equiv) portion-wise at room temperature.

-

Safety Check: Monitor internal temperature. The reaction is slightly exothermic. Do not exceed 40°C to prevent decomposition.

-

-

Monitoring: The reaction typically completes in 1–3 hours.

-

Validation: TLC (Hexane/EtOAc 4:1). The oxime spot will disappear; the chloride spot is less polar (higher

).

-

-

Workup: Pour mixture into ice-water. Extract with

or -

Isolation: Evaporate solvent. The solid residue is N-Hydroxybenzimidoyl chloride. Store at 2–8°C if not using immediately.

Step 2: [3+2] Cycloaddition (Utilization)[4]

-

Mixture: Dissolve the isolated chloride (1.0 equiv) and the dipolarophile (e.g., phenylacetylene, 1.2 equiv) in

. -

Slow Addition: Cool to 0°C. Add

(1.2 equiv) dropwise over 30 minutes.-

Causality: Slow addition keeps the concentration of the nitrile oxide low, preventing the dimerization side-reaction (furoxan formation).

-

-

Completion: Allow to warm to room temperature. Stir until the chloride is consumed (TLC control).

Process Safety Flowchart

Figure 2: Operational workflow emphasizing temperature control and validation checkpoints.

Emergency Response & Waste Management

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. (Risk: HCl inhalation).

-

Skin Contact: Brush off loose particles. Rinse skin with water for at least 15 minutes. Neutralize with mild soap.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5] Seek immediate medical attention.

Spill Cleanup

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use a dust mask (N95).

-

Neutralization: Cover spill with sodium bicarbonate (

) or soda ash to neutralize potential acidity. -

Collection: Sweep up carefully to avoid dust generation. Place in a container for hazardous chemical waste.

Waste Disposal[13]

-

Segregation: Dispose of as Halogenated Organic Waste .

-

Incompatibility: Do NOT mix with strong oxidizing agents or strong alkalis in the waste drum, as this may generate heat or volatile nitrile oxides within the waste container.

References

-

PubChem. (n.d.). Compound Summary: N-Hydroxybenzimidoyl chloride (CAS 698-16-8).[6][7][8] National Library of Medicine. Retrieved from [Link]

- Liu, K. et al. (2018). N-Chlorosuccinimide (NCS) as a Safer Reagent for the Synthesis of Hydroximoyl Chlorides. Journal of Organic Chemistry. (Contextual synthesis reference).

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9][10][11] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational mechanism).[1]

Sources

- 1. chemos.de [chemos.de]

- 2. eurekaselect.com [eurekaselect.com]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. 698-16-8 | N-Hydroxybenzimidoyl chloride - Moldb [moldb.com]

- 8. N-Hydroxybenzenecarboximidoyl chloride | 698-16-8 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. scielo.br [scielo.br]

N-Hydroxybenzimidoyl chloride discovery and history

A Technical Guide to Synthesis, Mechanism, and Application in Drug Discovery

Executive Summary

N-Hydroxybenzimidoyl chloride (also known as benzohydroximoyl chloride) represents a pivotal intersection between classical inorganic coordination theory and modern click chemistry. Originally characterized by Alfred Werner in the 1890s, this molecule remained a chemical curiosity until Rolf Huisgen’s systematization of 1,3-dipolar cycloadditions in the 1960s. Today, it serves as the industry-standard, shelf-stable precursor to Benzonitrile Oxide —a highly reactive 1,3-dipole used to synthesize isoxazoles, a critical pharmacophore in oncology and antimicrobial drug development.

This guide synthesizes the historical evolution, mechanistic causality, and validated synthetic protocols for this essential reagent.[1]

Part 1: Historical Genesis & The Huisgen Revolution

The Werner Era (1894)

While Alfred Werner is best known as the father of coordination chemistry (Nobel Prize, 1913), his early work focused on the stereochemistry of nitrogen. In 1894 , Werner identified the geometric isomerism of oximes. During this period, the chlorination of benzaldoxime was first explored, yielding a crystalline solid—N-hydroxybenzimidoyl chloride. Werner correctly identified that the hydroxyl group (

The Huisgen Renaissance (1960s)

The molecule remained largely dormant until Rolf Huisgen at the University of Munich revolutionized heterocyclic synthesis. In 1963 , Huisgen published seminal works defining 1,3-dipolar cycloadditions .[2] He recognized that N-hydroxybenzimidoyl chloride was not merely a chlorinated oxime, but a "masked" dipole. Upon treatment with a weak base (dehydrohalogenation), it releases Benzonitrile Oxide (

This insight transformed the molecule from a static structure into a dynamic reagent, laying the foundation for what K. Barry Sharpless would later term "Click Chemistry" (specifically the copper-free variants involving nitrile oxides).

Part 2: Mechanistic Principles & Safety

The Activation Pathway

The utility of N-hydroxybenzimidoyl chloride lies in its ability to exist as a stable solid that releases a reactive intermediate in situ.

-

Precursor Stability: The protonated oxime oxygen and the covalent C-Cl bond prevent the dipole from forming spontaneously.

-

Base Activation: A base (typically Triethylamine, TEA) abstracts the oxime proton.

-

Elimination: Chloride is ejected, generating the linear nitrile oxide.

-

Cycloaddition: The nitrile oxide engages in a concerted

cycloaddition with a dipolarophile.

The Dimerization Trap (Critical Safety Parameter)

If a dipolarophile is not present in sufficient concentration, or if the addition rate is too slow, the nitrile oxide undergoes a rapid, irreversible dimerization to form Furoxan (1,2,5-oxadiazole-2-oxide).

-

Risk: Furoxan formation is exothermic and consumes the active reagent, leading to drastic yield loss.

-

Mitigation: The "Slow Addition Protocol" (syringed addition of base) ensures the concentration of free nitrile oxide never exceeds the concentration of the dipolarophile.

Visualization: The Reaction Landscape

Caption: The activation pathway of N-Hydroxybenzimidoyl Chloride. Note the bifurcation at the Nitrile Oxide stage: successful cycloaddition (Green) vs. unwanted dimerization (Red).

Part 3: Synthetic Protocols

Here are two validated protocols. Method A is the modern laboratory standard (high control). Method B is a "Green" alternative suitable for larger scales.

Method A: The NCS/DMF Protocol (Standard)

Based on Liu et al. (J. Org. Chem) and modern adaptations.[3]

Principle: N-Chlorosuccinimide (NCS) serves as a mild source of electrophilic chlorine (

Reagents:

-

Benzaldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)[4]

-

DMF (0.5 M concentration relative to oxime)

-

HCl (gas or catalytic aqueous) - Optional initiator

Step-by-Step:

-

Dissolution: Dissolve benzaldoxime in DMF at room temperature (25°C).

-

Initiation: Add 1/5th of the NCS. Crucial: Wait for a slight exotherm or color change (yellowing). If this does not occur within 10 minutes, bubble a trace amount of HCl gas or add 1 drop of concentrated HCl to initiate the radical/electrophilic cycle.

-

Controlled Addition: Once initiated, add the remaining NCS in portions over 30 minutes to maintain the internal temperature below 45°C.

-

Why: High temperatures promote over-chlorination or Beckmann rearrangement.

-

-

Quench: Pour the reaction mixture into 5 volumes of ice-water.

-

Isolation: The product precipitates as a white solid. Filter and wash copiously with water to remove succinimide and DMF.

-

Purification: Recrystallize from Hexane/Ethanol (9:1).

Method B: The Hypochlorite (Bleach) Protocol (Green/Scale)

Ideal for multi-gram synthesis where atom economy is prioritized.

Principle: Sodium hypochlorite oxidizes the oxime in a biphasic system. This avoids the succinimide byproduct.

Step-by-Step:

-

Setup: Suspend benzaldoxime in Isopropyl Acetate (IPAc) or Dichloromethane (DCM). Cool to 0°C.

-

Addition: Slowly add aqueous NaOCl (commercial bleach, ~10-12%) while vigorously stirring.

-

pH Control: Maintain pH ~5-6 using dilute HCl.

-

Why: High pH (basic) will trigger the premature formation of nitrile oxide and subsequent dimerization to furoxan during the synthesis.

-

-

Separation: Separate the organic layer, dry over MgSO4, and concentrate.

Data Comparison: Synthetic Methods[2][3][6][7]

| Feature | Method A (NCS/DMF) | Method B (Bleach) |

| Yield | High (85-95%) | Moderate to High (70-90%) |

| Purity (Crude) | Excellent (>95%) | Variable (Risk of Furoxan) |

| Atom Economy | Low (Succinimide waste) | High (NaCl + H2O waste) |

| Safety | High (Solid reagents) | Moderate (Exothermic) |

| Scalability | < 100g (DMF removal is difficult) | > 1kg (Biphasic is easy) |

Part 4: Applications in Drug Discovery

The isoxazole ring generated from N-hydroxybenzimidoyl chloride is a bioisostere for amide bonds and aromatic rings, offering improved metabolic stability.

Pharmacophore Construction

The reaction with alkynes yields 3,5-disubstituted isoxazoles .

-

Kinase Inhibitors: The nitrogen and oxygen atoms in the isoxazole ring act as hydrogen bond acceptors, mimicking the adenine ring of ATP in kinase binding pockets.

-

Beta-Lactamase Inhibitors: Used to construct rigid side chains that penetrate the active site of resistant bacterial enzymes.

Workflow Visualization: The "Click" Cycle

Caption: Combinatorial workflow. The chloride precursor allows for the parallel synthesis of isoxazole libraries by varying the alkyne partner.

References

-

Werner, A. (1894). Ueber Hydroximsäurechloride und ihre Umwandlungsprodukte. Berichte der deutschen chemischen Gesellschaft, 27(2), 2193–2201.

-

Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[1][2][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

-

Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.

-

Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 127(2), 615–624.

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie, 41(14), 2596–2599.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazoles using N-Hydroxybenzimidoyl Chloride

Introduction: The Enduring Significance of Isoxazoles in Modern Chemistry

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, holds a privileged position in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of clinically approved drugs and biologically active compounds.[3][4][5] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4][5] This widespread utility has fueled a continuous demand for efficient and reliable synthetic methodologies for the construction of the isoxazole ring system.

This application note provides a comprehensive guide to a robust and widely employed method for isoxazole synthesis: the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from N-hydroxybenzimidoyl chlorides, with various dipolarophiles such as alkynes and alkenes. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into experimental nuances to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

The Core Reaction: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The cornerstone of this synthetic strategy is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[6][7][8] In this specific application, the key 1,3-dipole is a nitrile oxide, a reactive intermediate that is typically generated in situ to avoid its dimerization. N-hydroxybenzimidoyl chlorides are excellent and stable precursors for the controlled generation of nitrile oxides.

Mechanism of Nitrile Oxide Formation and Cycloaddition

The overall process can be dissected into two primary stages:

-

Generation of the Nitrile Oxide: The N-hydroxybenzimidoyl chloride is treated with a base (e.g., triethylamine) to facilitate the elimination of hydrogen chloride, yielding the highly reactive nitrile oxide intermediate. The choice of base and reaction conditions is crucial to control the rate of nitrile oxide formation and minimize side reactions.

-

[3+2] Cycloaddition: The generated nitrile oxide then readily undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, most commonly an alkyne to yield an isoxazole or an alkene to produce an isoxazoline.[6][7][9] When an alkyne is used, the reaction proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.[10]

The mechanistic workflow is illustrated in the diagram below:

Caption: Mechanism of Isoxazole Synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the N-hydroxybenzimidoyl chloride precursor and its subsequent use in the synthesis of a model isoxazole.

Part 1: Preparation of N-Hydroxybenzimidoyl Chloride

N-hydroxybenzimidoyl chlorides can be synthesized from the corresponding aldoximes through chlorination.[11][12] A common and effective method involves the use of N-chlorosuccinimide (NCS).[13]

Materials and Reagents:

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).[13]

-

Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.0 eq) portion-wise at room temperature.[13] The reaction is exothermic, and the temperature should be monitored. An ice bath can be used to maintain the temperature if necessary.[13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of water).[13]

-

Washing: Combine the organic layers and wash sequentially with water and brine.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-hydroxybenzimidoyl chloride. The crude product can be used in the next step without further purification or can be recrystallized if necessary.

Part 2: Synthesis of 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the reaction of an in situ generated nitrile oxide with a terminal alkyne.

Materials and Reagents:

-

N-Hydroxybenzimidoyl chloride (from Part 1)

-

Terminal alkyne (e.g., phenylacetylene)

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-hydroxybenzimidoyl chloride (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.5 eq) dropwise at 0 °C. The use of an inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

The overall experimental workflow is depicted below:

Caption: Experimental Workflow for Isoxazole Synthesis.

Data Presentation: Scope of the Reaction

The described methodology is applicable to a wide range of substrates. The following table summarizes representative examples with typical reaction conditions and yields.

| Entry | N-Hydroxybenzimidoyl chloride (Ar) | Alkyne (R) | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | THF | 12 | 85 |

| 2 | 4-Chlorophenyl | Phenyl | DCM | 16 | 82 |

| 3 | 4-Methoxyphenyl | Propargyl alcohol | THF | 24 | 75 |

| 4 | Phenyl | Ethynyltrimethylsilane | DCM | 12 | 90[14] |

| 5 | 2-Thienyl | Phenyl | THF | 18 | 78 |

Troubleshooting and Expert Insights

-

Low Yield:

-

Cause: Incomplete formation of the nitrile oxide or its dimerization.

-

Solution: Ensure the use of a high-purity base and anhydrous reaction conditions. Slow, dropwise addition of the base at a low temperature can improve the yield by controlling the concentration of the nitrile oxide.

-

-

Formation of Side Products:

-

Cause: Dimerization of the nitrile oxide to form a furoxan.

-

Solution: Use a slight excess of the alkyne to trap the nitrile oxide as it is formed. Running the reaction at a lower concentration may also be beneficial.

-

-

Difficulty in Purification:

-

Cause: Presence of unreacted starting materials or side products with similar polarity to the desired isoxazole.

-

Solution: Optimize the stoichiometry of the reactants. Careful selection of the eluent system for column chromatography is crucial. A gradient elution may be necessary.

-

Safety Precautions

-

N-Hydroxybenzimidoyl Chlorides: These compounds can be irritating to the skin, eyes, and respiratory tract.[15] It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]

-

Solvents: The organic solvents used in this procedure (e.g., THF, DCM, ethyl acetate) are flammable and/or volatile. Handle them with care, away from ignition sources, and in a well-ventilated area.

-

Reagents: Triethylamine is a corrosive and flammable liquid. N-Chlorosuccinimide is an oxidizing agent and an irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use.[15]

Conclusion

The synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides via a 1,3-dipolar cycloaddition is a highly efficient and versatile method. Its broad substrate scope, high regioselectivity, and generally good yields make it a valuable tool for synthetic chemists in academia and industry. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and successfully synthesize a diverse array of isoxazole derivatives for various applications, particularly in the realm of drug discovery and development.[4][5]

References

-

Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. ResearchGate. [Link]

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]

-

synthesis of isoxazoles. YouTube. [Link]

-

(Z)-N-hydroxybenzimidoyl chloride. ChemBK. [Link]

-

1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

-

GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]

- A kind of preparation method of isoxazole compound.

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

-

safety data sheet 1. product and company identification. Advanced Chemical Intermediates. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

cycloadditions with nitrile oxides. YouTube. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry. [Link]

-

Safety Data Sheet. Carl ROTH. [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. N-Hydroxybenzenecarboximidoyl chloride | 698-16-8 [chemicalbook.com]

- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acints.com [acints.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

Application Note: Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition of N-Hydroxybenzimidoyl Chloride

Executive Summary

This application note details the synthesis of isoxazolines utilizing

The protocol emphasizes the Huisgen [3+2] cycloaddition , specifically addressing the critical challenge of preventing nitrile oxide dimerization (furoxan formation). We provide a self-validating workflow that includes precursor synthesis, cycloaddition optimization, and rigorous purification strategies.

Mechanistic Insight & Reaction Pathway

The synthesis relies on the in situ generation of a nitrile oxide dipole from

The Chemical Pathway

-

Dehydrohalogenation: A weak base (e.g., Triethylamine) removes the acidic proton from the oxime hydroxyl group.

-

Elimination: Chloride is eliminated, generating the transient Nitrile Oxide (1,3-dipole) .

-

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkene) to form the isoxazoline ring.

-

Competing Pathway: If the alkene concentration is low or the base is added too quickly, two nitrile oxide molecules will react with each other to form a Furoxan (1,2,5-oxadiazole-2-oxide) dimer.

Mechanism Diagram

The following diagram illustrates the competing pathways and the necessity of kinetic control.

Figure 1: Reaction mechanism showing the competition between productive cycloaddition and parasitic dimerization.

Experimental Protocols

Protocol A: Preparation of -Hydroxybenzimidoyl Chloride

Note: If the chloride is not commercially available, it must be synthesized from the corresponding oxime. The N-Chlorosuccinimide (NCS) method is preferred over

Reagents:

-

Benzaldehyde oxime (1.0 equiv)[1]

- -Chlorosuccinimide (NCS) (1.1 equiv)

-

DMF (Dimethylformamide) (0.1 equiv - Catalyst)

-

DCM (Dichloromethane) (Solvent)

Step-by-Step Procedure:

-

Dissolution: Dissolve Benzaldehyde oxime (10 mmol) in DCM (50 mL) in a round-bottom flask.

-

Activation: Add DMF (1 mmol). Crucial: DMF acts as a catalyst to activate NCS.[2]

-

Chlorination: Add NCS (11 mmol) portion-wise over 15 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Self-Validation: Monitor by TLC.[2] The oxime spot (usually lower

) should disappear.

-

-

Workup: Wash the organic layer with water (

mL) to remove succinimide and DMF. Dry over -

Result: The resulting oil or solid is

-hydroxybenzimidoyl chloride. Use immediately or store at -20°C (unstable over long periods).

Protocol B: Isoxazoline Synthesis (The Core Reaction)

Target: Synthesis of 3-phenyl-5-substituted-isoxazoline.

Reagents:

- -Hydroxybenzimidoyl chloride (1.0 equiv)

-

Terminal Alkene (e.g., Styrene or Allyl alcohol) (1.2 – 1.5 equiv)

-

Triethylamine (

) (1.2 equiv) -

DCM or Toluene (Solvent)

Critical Control Parameter: The concentration of free nitrile oxide must remain low relative to the alkene to favor cycloaddition over dimerization. Slow addition of the base is the key.

Step-by-Step Procedure:

-

Setup: In a dry flask under inert atmosphere (

), dissolve -

Cooling: Cool the solution to 0°C.

-

Slow Addition (The "High Dilution" Effect):

-

Prepare a solution of Triethylamine (1.2 mmol) in DCM (5 mL).

-

Add the base solution dropwise via a syringe pump or addition funnel over 1 to 2 hours .

-

Why? This limits the instantaneous concentration of the nitrile oxide, forcing it to react with the abundant alkene rather than another nitrile oxide molecule.

-

-

Completion: Allow to warm to room temperature and stir for an additional 4–12 hours.

-

Validation (TLC):

-

Check for the disappearance of the chloride precursor.

-

Warning Sign: A new spot moving very fast (non-polar) often indicates Furoxan dimer. The isoxazoline is typically more polar than the dimer but less polar than the oxime.

-

-

Workup: Quench with water. Extract with DCM.[3] Wash with dilute HCl (to remove excess TEA) and then brine.

-

Purification: Silica gel column chromatography.

-

Eluent: Hexane/Ethyl Acetate (gradient, typically 9:1 to 4:1).

-

Optimization & Data Analysis

Solvent and Base Effects

The choice of base and solvent influences the reaction rate and the dimerization risk.

| Variable | Recommendation | Rationale |

| Base | Triethylamine ( | Standard organic base. Easy to remove. Requires slow addition. |

| Heterogeneous reaction. Naturally slow release of dipole (safer against dimerization). | ||

| Solvent | DCM | Good solubility for most organic substrates. Easy workup. |

| Toluene | Allows for higher temperatures if the alkene is unreactive (sterically hindered). | |

| Water/t-BuOH | "On-water" conditions can accelerate cycloadditions due to hydrophobic effects (Green Chemistry). |

Regioselectivity Rules

For terminal alkenes (

-

Electronic Effect: Electron-deficient alkenes (e.g., acrylates) react faster (LUMO_dipolarophile controlled).

-

Steric Effect: The oxygen of the dipole attacks the more substituted carbon in rare cases, but for terminal alkenes, the carbon of the dipole attacks the terminal carbon of the alkene.

Workflow Diagram

Figure 2: Operational workflow from raw materials to purified pharmacophore.

Applications in Drug Discovery

The isoxazoline scaffold is not merely a linker; it is a bioactive motif.[4]

-

Bioisostere: Replaces amide bonds to improve metabolic stability (half-life extension).

-

GABA Antagonists: The scaffold is central to the "laner" class of ectoparasiticides (e.g., Fluralaner, Afoxolaner) used in veterinary medicine.

-

Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) to link ligands with rigid directionality.

Safety & Hazards

-

Nitrile Oxides: Potential skin sensitizers. Handle in a fume hood.

-

Explosion Hazard: While rare in solution, isolated nitrile oxides can be explosive. Always generate in situ.

-

NCS: Irritant. Avoid inhalation of dust.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition.

-

Liu, K. C., et al. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors).[8] Journal of Organic Chemistry.[8]

-

Budhwan, R., et al. (2023).[5][7] Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions.[5][7] Synthesis.[10][4][5][7][8][11][12][13][14]

-

Organic Chemistry Portal. Synthesis of Isoxazolines.

-

Mendelsohn, B. A., et al. (2009). Elimination of the Furoxan Side Reaction in Nitrile Oxide Cycloadditions. Organic Letters.[12]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

- 11. researchgate.net [researchgate.net]

- 12. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. air.unimi.it [air.unimi.it]

Application Note: High-Efficiency Synthesis of 2-Isoxazolines via N-Hydroxybenzimidoyl Chloride

Executive Summary

The isoxazoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibiotics, anticancer agents, and analgesics.[1] This guide details the synthesis of 2-isoxazolines via the 1,3-dipolar cycloaddition of alkenes with nitrile oxides generated in situ from

Scientific Foundation & Mechanistic Insight[2]

The Dipole Generation

The reaction does not proceed through a direct interaction between the chloride and the alkene. Instead, a base (typically triethylamine) effects a 1,3-elimination of HCl from

The Concerted [3+2] Cycloaddition

The nitrile oxide undergoes a concerted, thermally allowed [3+2] cycloaddition with the alkene (dipolarophile) via a six-electron Hückel aromatic transition state.

-

Regioselectivity: For terminal alkenes, the reaction is highly regioselective, predominantly yielding the 5-substituted 2-isoxazoline . This is rationalized by Frontier Molecular Orbital (FMO) theory, where the dominant interaction is typically between the LUMO of the nitrile oxide and the HOMO of the alkene, or the HOMO of the nitrile oxide and the LUMO of electron-deficient alkenes. In both cases, the large coefficient on the oxygen of the dipole and the substituted carbon of the alkene directs formation of the C-O bond at the more substituted position and the C-C bond at the terminus.

The Dimerization Trap (Furoxan Formation)

A critical failure mode in this synthesis is the dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide). This process is second-order with respect to the nitrile oxide concentration.

-

Expert Insight: To favor the cross-reaction (isoxazoline formation) over dimerization, the instantaneous concentration of the nitrile oxide must be kept low. This is achieved experimentally by the slow addition of the base to a mixture of the precursor and the alkene.

Reaction Pathway Visualization

Caption: Mechanistic pathway showing the competition between the desired cycloaddition and the parasitic dimerization (furoxan formation).[2][3]

Experimental Protocol

Standard Solution-Phase Protocol

Objective: Synthesis of 3-phenyl-5-substituted-2-isoxazoline. Scale: 1.0 mmol (adaptable).

Reagents & Materials

-

Precursor:

-Hydroxybenzimidoyl chloride (1.0 equiv, 155 mg) -

Dipolarophile: Styrene (or target alkene) (1.2 equiv)

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous, 10 mL)

-

Workup: Water, Brine,

, Ethyl Acetate/Hexanes for chromatography.

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with

-hydroxybenzimidoyl chloride (1.0 equiv) and the alkene (1.2 equiv). Dissolve in anhydrous DCM (8 mL).-

Note: Using a slight excess of alkene ensures complete consumption of the unstable dipole.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

-

Reasoning: Lower temperature slows the dimerization rate more significantly than the cycloaddition rate in many cases, and allows for better control of the exotherm.

-

-

Controlled Addition (Critical Step): Dissolve

(1.2 equiv) in DCM (2 mL). Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.-

Self-Validating Check: If the solution turns milky immediately and stays milky, salt formation (

) is occurring, confirming dehydrohalogenation. If the solution turns deep yellow/orange rapidly without precipitate, check for furoxan formation (dimerization).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of the chloride precursor).

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with water (2 x 15 mL) to remove triethylamine hydrochloride salts.

-

Wash with brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

-

Note: Isoxazolines are generally stable on silica gel.

-

Optimization & Troubleshooting Guide

Solvent and Base Effects

The choice of solvent influences the reaction rate and the solubility of the triethylamine hydrochloride salt.

| Solvent | Polarity | Salt Solubility | Reaction Rate | Recommendation |

| DCM | Moderate | Low (Precipitates) | Fast | Standard Choice. Good solubility for organics. |

| Ether ( | Low | Very Low | Moderate | Good for easy filtration of salts. |

| DMF | High | High | Fast | Use for poorly soluble substrates; harder workup. |

| Ethanol | High | High | Slow | Avoid if ester exchange is possible. |

Troubleshooting Common Issues

| Observation | Diagnosis | Corrective Action |

| Low Yield / High Furoxan | Nitrile oxide concentration too high. | Increase dilution (use more solvent). Slow down base addition (e.g., over 2 hours). |

| No Reaction | Base is inactive or precursor degraded. | Ensure |

| Regioisomer Mixture | Internal alkene used. | Internal alkenes often give mixtures. Use steric bulk to direct regioselectivity or switch to terminal alkenes if possible. |

| Precipitate Clumping | Vigorous stirring is essential. Use a mechanical stirrer for scales >10g. |

References

-

Dimerization Mechanism

-

Pasinszki, T., et al. "Dimerisation of nitrile oxides: a quantum-chemical study."[4] Physical Chemistry Chemical Physics, 2008.

-

-

Mechanochemical Protocols (Green Alternatives)

-

Pérez-Venegas, M., et al. "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions."[5] RSC Advances, 2015.

-

-

Regioselectivity & Applications

- Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Hydroxybenzimidoyl chloride reaction with alkynes

Application Note: Precision Synthesis of Isoxazoles via -Hydroxybenzimidoyl Chlorides

Strategic Overview & Chemistry

The isoxazole ring is a privileged structure in drug discovery, offering unique hydrogen-bonding capabilities and metabolic stability. While nitrile oxides are the necessary 1,3-dipoles for constructing these rings via [3+2] cycloaddition, they are often unstable and prone to dimerization (forming furoxans).

-Hydroxybenzimidoyl chloride1Key Advantages[2][3]

-

Stability: The chloride precursor is a stable solid, unlike the volatile/explosive isolated nitrile oxides.

-

Versatility: Compatible with both thermal (uncatalyzed) and metal-catalyzed (Cu-mediated) protocols.

-

Scalability: Suitable for milligram-to-gram scale synthesis in batch or flow chemistry.

Mechanistic Insight & Critical Control Points

Understanding the competition between the desired cycloaddition and the undesired dimerization is the key to high yields.

Reaction Pathway Diagram

The following diagram illustrates the generation of the dipole and the bifurcating pathways.

Figure 1: Mechanistic pathway showing the competition between cycloaddition and dimerization.

The "Concentration Game"

-

Path A (Cycloaddition): Second-order reaction (Rate

[Dipole][Alkyne]). -

Path B (Dimerization): Second-order reaction (Rate

[Dipole]

Expert Insight: To favor Path A, you must keep the instantaneous concentration of the Nitrile Oxide (Dipole) low relative to the Alkyne. This is achieved by slow addition of the base to a mixture of the Chloride and Alkyne. If you add the Chloride to the Base, you generate a high concentration of Dipole immediately, leading to massive dimerization (Furoxan formation).

Experimental Protocols

Protocol A: Standard Thermal Cycloaddition (General Purpose)

Best for: Robust synthesis of 3,5-disubstituted isoxazoles (major isomer) and 3,4-isomers (minor).

Reagents:

- -Hydroxybenzimidoyl chloride (1.0 equiv)[2]

-

Terminal Alkyne (1.1 – 1.2 equiv)

-

Triethylamine (Et

N) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Preparation: Dissolve

-Hydroxybenzimidoyl chloride (1.0 mmol) and the Alkyne (1.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask. Stir at 0°C (ice bath). -

Controlled Activation: Dissolve Et

N (1.2 mmol) in DCM (2 mL). Load this solution into a syringe pump or addition funnel. -

Addition: Add the Et

N solution dropwise over 30–60 minutes to the stirring reaction mixture. Crucial: Slow addition prevents dimerization. -

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. Monitor by TLC (disappearance of chloride).

-

Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Silica gel chromatography (typically Hexanes/Ethyl Acetate gradient).

Protocol B: Copper-Catalyzed Regioselective Synthesis (CuNOAC)

Best for: Exclusive formation of 3,5-disubstituted isoxazoles . Analogous to "Click" chemistry.

Reagents:

- -Hydroxybenzimidoyl chloride (1.0 equiv)[2]

-

Terminal Alkyne (1.0 equiv)

-

CuSO

H -

Sodium Ascorbate (10 mol%)

-

Base: KHCO

or Et -

Solvent:

-BuOH/Water (1:1)

Step-by-Step Procedure:

-

Catalyst Prep: In a vial, dissolve CuSO

and Sodium Ascorbate in water. The solution should turn bright yellow/orange (active Cu(I)). -

Mixing: To a flask containing the Alkyne and Chloride in

-BuOH, add the aqueous catalyst mixture. -

Base Addition: Add the base (KHCO

solid or Et -

Reaction: Stir vigorously at room temperature for 2–8 hours.

-

Workup: Dilute with water/brine. Extract with Ethyl Acetate.[4] If copper residues persist (green/blue tint), wash with aqueous NH

Cl.

Data Summary & Troubleshooting

Regioselectivity Comparison

| Method | Major Product | Regioselectivity (3,5 : 3,[2][5]4) | Notes |

| Thermal | 3,5-isoxazole | ~3:1 to >10:1 | Driven by sterics; mixtures common with electronic-neutral alkynes. |

| Cu-Catalyzed | 3,5-isoxazole | >98:2 | Highly selective; accelerates reaction rate significantly. |

| Ru-Catalyzed | 3,4-isoxazole | Variable | Specialized catalysts (Cp*Ru) required; less common for nitrile oxides than azides. |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield / Furoxan Formation | Base added too quickly. | Use a syringe pump for base addition. Ensure Alkyne is in excess (1.2–1.5 equiv). |

| Incomplete Conversion | "Dipole death" (decomposition). | Add a second portion of Chloride and Base (0.2 equiv) to push completion. |

| Green/Blue Product | Copper contamination (Protocol B). | Wash organic layer with 10% EDTA or aqueous NH |

| Safety Warning | Accumulation of Nitrile Oxide. | Never heat the reaction without the Alkyne present. Dry Nitrile Oxides can be explosive. |

Decision Tree for Protocol Selection

Figure 2: Workflow for selecting the optimal synthetic protocol.

References

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.[5][6] The Journal of Organic Chemistry, 70(19), 7761–7764.

-

Himo, F., et al. (2005). Mechanism of the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition. J. Am. Chem. Soc. 127, 210–216.

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33265-33294.

-

BenchChem. Isoxazole Synthesis with N-Hydroxy-4-nitrobenzimidoyl Chloride - Technical Guide.

Sources

- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxybenzimidoyl chloride in agrochemical synthesis

Topic: N-Hydroxybenzimidoyl Chloride in Agrochemical Synthesis: A Guide to Isoxazoline Construction Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary

N-Hydroxybenzimidoyl chloride (also known as benzohydroximoyl chloride) is a critical electrophilic building block in modern agrochemical synthesis. Its primary utility lies in its role as a stable precursor to nitrile oxides , transient 1,3-dipoles that undergo [3+2] cycloaddition with alkenes to form isoxazolines .

This heterocyclic motif is the pharmacophore of the "laner" class of ectoparasiticides (e.g., Fluralaner, Afoxolaner), which have revolutionized veterinary medicine and crop protection by targeting GABA-gated chloride channels in arthropods with high selectivity. This guide details the mechanistic grounding, safety protocols, and optimized synthetic workflows for deploying N-hydroxybenzimidoyl chloride in library generation and process scale-up.

Scientific Foundation: The Nitrile Oxide Pathway

The utility of N-hydroxybenzimidoyl chloride rests on the Huisgen 1,3-Dipolar Cycloaddition . Unlike stable dipoles (e.g., azides), nitrile oxides are highly reactive and prone to dimerization (forming furoxans).[1][2] Therefore, they are generated in situ from the hydroximoyl chloride precursor via base-mediated dehydrohalogenation.

Mechanism of Action

-

Precursor Activation: The N-hydroxybenzimidoyl chloride is treated with a mild base.

-

1,3-Dipole Formation: Elimination of HCl yields the transient nitrile oxide (R-C≡N⁺-O⁻).

-

Cycloaddition: The nitrile oxide engages in a concerted [3+2] cycloaddition with a dipolarophile (typically a styrene derivative in agrochemical contexts).

-

Regioselectivity: The reaction is highly regioselective for 3,5-disubstituted isoxazolines due to steric and electronic control (LUMO of the dipole interacting with HOMO of the styrene).

Figure 1: Mechanistic pathway from aldoxime to isoxazoline via the hydroximoyl chloride intermediate.

Case Study: Synthesis of Fluralaner Analogs

Fluralaner (Bravecto™) represents the gold standard for this chemistry. The core isoxazoline ring is constructed by reacting a specialized N-hydroxybenzimidoyl chloride with a styrene containing a trifluoromethyl group.

Comparative Reagents for Precursor Synthesis

The conversion of the starting aldoxime to the N-hydroxybenzimidoyl chloride is the process-critical step.

| Method | Reagent | Solvent | Temp | Pros | Cons |

| Lab Scale (Recommended) | NCS (N-Chlorosuccinimide) | DMF or DMAc | 25–40°C | Safe, solid reagent, high yield, easy handling. | NCS is more expensive than Cl₂ gas. |

| Legacy/Industrial | Chlorine Gas (Cl₂) | CHCl₃ or CH₂Cl₂ | <10°C | Cheap, atom economical. | Highly toxic, requires specialized gas handling, corrosive. |

| Alternative | NaOCl (Bleach) | HCl/EtOH | 0°C | Cheap, aqueous waste stream. | Variable yields, pH control is difficult. |

Detailed Experimental Protocols

Protocol A: Preparation of N-Hydroxybenzimidoyl Chloride (NCS Method)

This protocol avoids the use of toxic chlorine gas, making it suitable for standard laboratory fume hoods.

Reagents:

-

Aryl aldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

DMF (Dimethylformamide) (5 mL per gram of oxime)

-

HCl (conc., catalytic, 0.1 mL)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl aldoxime in DMF.

-

Initiate: Add a catalytic amount of concentrated HCl (or HCl in dioxane) to initiate the radical mechanism.

-

Addition: Add NCS portion-wise over 20 minutes. Note: The reaction is slightly exothermic. Monitor internal temperature and keep below 45°C using a water bath if necessary.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Note: The chloride product often runs slightly faster or co-elutes with the oxime; use stain to differentiate).

-

Quench: Pour the reaction mixture into 5 volumes of ice-water.

-

Isolation: The product usually precipitates as a white/off-white solid. Filter, wash copiously with water to remove succinimide and DMF, and dry under vacuum.

-

Validation: 1H NMR will show the disappearance of the aldoxime CH proton (typically ~8.0-8.5 ppm).

-

Protocol B: The [3+2] Cycloaddition (Isoxazoline Formation)

This step generates the nitrile oxide in situ to react with the styrene.

Reagents:

-

N-Hydroxybenzimidoyl chloride (from Protocol A) (1.0 equiv)

-

Styrene derivative (e.g., 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene) (1.1 equiv)

-

Base: KHCO3 (2.5 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Isopropanol (IPA) or Toluene

Procedure:

-

Setup: Charge the styrene derivative and N-hydroxybenzimidoyl chloride into the reaction vessel with IPA.

-

Base Addition:

-

Solid Base Method (Preferred for purity): Add solid KHCO3. Heat the mixture to reflux (approx. 80°C) for 4–8 hours. The slow solubility of the inorganic base limits the concentration of nitrile oxide, reducing dimerization side-reactions.

-

Liquid Base Method: Cool to 0°C. Add Triethylamine dropwise over 1 hour, then warm to room temperature.

-

-

Workup:

-

Evaporate the solvent.

-

Redissolve in Ethyl Acetate and wash with water and brine.

-

Dry over Na2SO4 and concentrate.

-

-